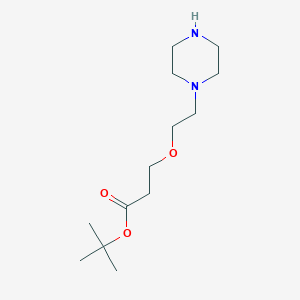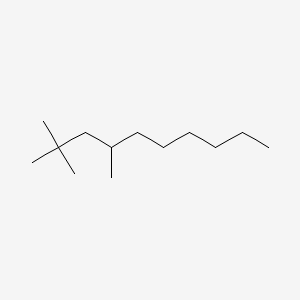
2,2,4-Trimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, specifically a trimethyl-substituted decane. This compound is part of the larger family of hydrocarbons and is known for its stability and relatively low reactivity compared to other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyldecane can be achieved through various methods. One common approach involves the alkylation of decane with methyl groups. This can be done using Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons produces smaller fragments, which can then be selectively alkylated to form the desired trimethyl-substituted product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyldecane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less prone to oxidation and reduction reactions under standard conditions.
Common Reagents and Conditions
Halogenation: this compound can react with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated derivatives.
Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Major Products Formed
Halogenated Derivatives: Depending on the halogen used, products such as 2-chloro-2,2,4-trimethyldecane or 2-bromo-2,2,4-trimethyldecane can be formed.
Combustion Products: The primary products of combustion are carbon dioxide and water.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyldecane is primarily physical rather than chemical. As a non-polar solvent, it can dissolve other non-polar substances, facilitating various chemical reactions and processes. Its molecular structure allows it to interact with other hydrocarbons and organic compounds through van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,3,4-Trimethyldecane
Comparison
2,2,4-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity patterns and interactions with other compounds.
Eigenschaften
CAS-Nummer |
62237-98-3 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,2,4-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-12(2)11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
ZWJKFSZYIOCMGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


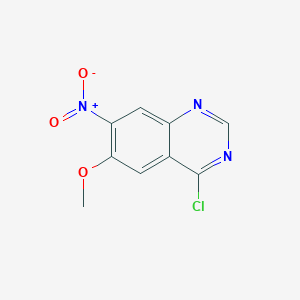
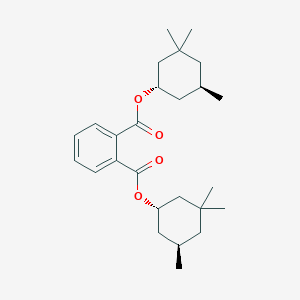
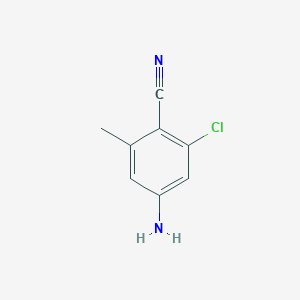
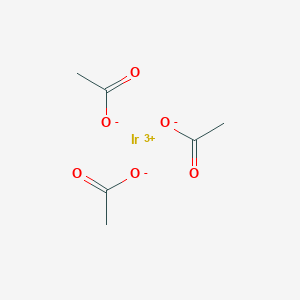
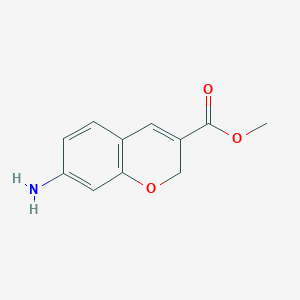
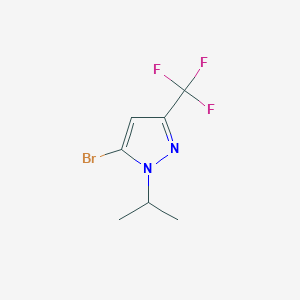
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
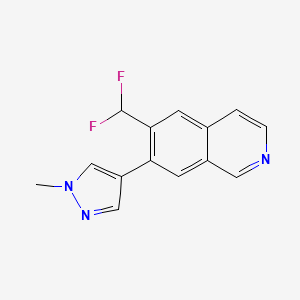
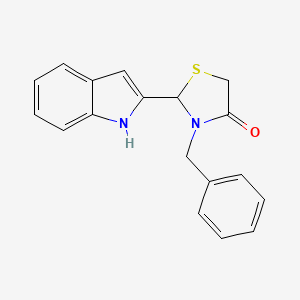
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
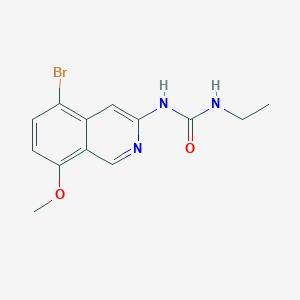
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
